molecular formula C6H12N4O2S B13686771 1-Butyl-5-(methylsulfonyl)-1H-tetrazole

1-Butyl-5-(methylsulfonyl)-1H-tetrazole

Cat. No.: B13686771
M. Wt: 204.25 g/mol
InChI Key: GTWADSLRXVSZLW-UHFFFAOYSA-N
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Description

1-Butyl-5-(methylsulfonyl)-1H-tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a butyl group and a methylsulfonyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 1-butyl-1H-tetrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The butyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-5-(methylsulfonyl)-1H-tetrazole has found applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(methylsulfonyl)-1H-tetrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-1H-tetrazole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    5-Methylsulfonyl-1H-tetrazole: Lacks the butyl group, leading to variations in solubility and biological activity.

    1-Butyl-5-(methylthio)-1H-tetrazole: Contains a methylthio group instead of a methylsulfonyl group, which affects its oxidation and reduction behavior.

Uniqueness

1-Butyl-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of both butyl and methylsulfonyl groups, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C6H12N4O2S

Molecular Weight

204.25 g/mol

IUPAC Name

1-butyl-5-methylsulfonyltetrazole

InChI

InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3

InChI Key

GTWADSLRXVSZLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=N1)S(=O)(=O)C

Origin of Product

United States

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